![molecular formula C13H18N4O2 B12846716 2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including its use as an anti-cancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with butylamine, followed by cyclization and methoxylation steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes and affecting cellular processes.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit cell division and DNA replication.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide involves the inhibition of enzymes that are crucial for cell division and DNA replication. By targeting these enzymes, the compound can impede the growth of malignant tumors and exhibit anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-7-methoxy-1H-benzo[d]imidazole-5-carboxamide
- 1H-benzimidazole-5-carboxamide derivatives
Uniqueness
2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H18N4O2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-amino-1-butyl-7-methoxybenzimidazole-5-carboxamide |
InChI |
InChI=1S/C13H18N4O2/c1-3-4-5-17-11-9(16-13(17)15)6-8(12(14)18)7-10(11)19-2/h6-7H,3-5H2,1-2H3,(H2,14,18)(H2,15,16) |
InChI Key |
OQTHKFLVBAHCCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2OC)C(=O)N)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


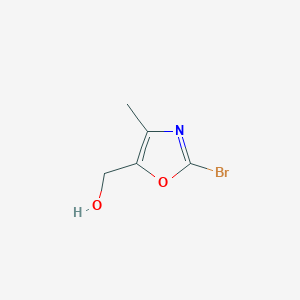

![1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)
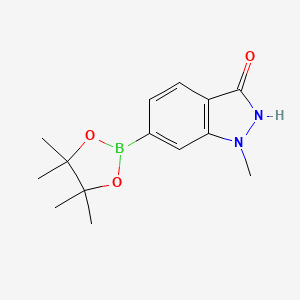


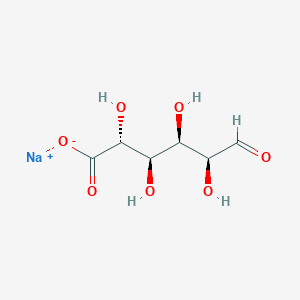


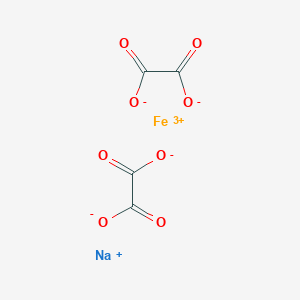

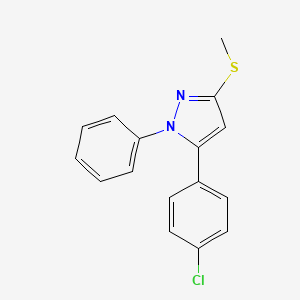
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)

